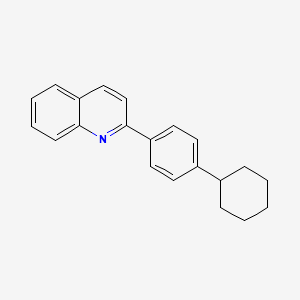

2-(4-Cyclohexylphenyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Cyclohexylphenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a cyclohexylphenyl group at the second position

Mecanismo De Acción

Quinoline compounds are widely used in medicinal chemistry and possess diverse biological activities. For example, some quinoline derivatives are known to be biologically active compounds possessing several pharmacological activities . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .

The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenyl)quinoline can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles can also be integrated to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Cyclohexylphenyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-(4-Cyclohexylphenyl)quinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

Industry: Utilized in the development of materials with unique electronic and optical properties.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound with a simpler structure.

2-Phenylquinoline: Lacks the cyclohexyl group, resulting in different physical and chemical properties.

4-Cyclohexylquinoline: Substitution at a different position on the quinoline ring.

Uniqueness

2-(4-Cyclohexylphenyl)quinoline is unique due to the presence of both a cyclohexyl and a phenyl group, which can influence its steric and electronic properties, making it distinct from other quinoline derivatives. This unique structure can result in specific interactions with biological targets and distinct physical properties, making it valuable for various applications.

Actividad Biológica

2-(4-Cyclohexylphenyl)quinoline is a compound that belongs to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C22H21NO2

- Molecular Weight : 331.41 g/mol

- IUPAC Name : this compound-4-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:

- Cell Cycle Regulation : Certain derivatives of this compound have been shown to increase the proportion of cells in the G2/M phase of the cell cycle, indicating potential roles in cell cycle regulation and tumor suppression .

- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer properties .

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For example:

- In vitro Studies : Compounds related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and colon cancers .

- Mechanistic Insights : The mechanism often involves apoptosis induction and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties:

- Spectrum of Activity : Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Potential Applications : This antimicrobial action suggests potential applications in treating infections caused by resistant strains of bacteria.

Case Studies

- Hepatotoxicity Studies : Research on related quinoline compounds has highlighted hepatotoxic effects in animal models. For instance, studies involving quinoline exposure in rats showed increased liver weights and tumor incidence, suggesting a need for caution in therapeutic applications .

- Antitumor Efficacy : A study focusing on the anticancer effects of various quinoline derivatives found that certain compounds significantly inhibited tumor growth in xenograft models, showcasing their potential as chemotherapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other quinoline derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity | Other Notable Effects |

|---|---|---|---|

| This compound | Moderate | Strong | Potential hepatotoxicity |

| 2-Phenylquinoline | High | Moderate | Antimalarial |

| 4-Methylquinoline | High | Strong | Anti-inflammatory |

Propiedades

IUPAC Name |

2-(4-cyclohexylphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-15-14-18-8-4-5-9-20(18)22-21/h4-5,8-16H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGOCMKSULBVFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.